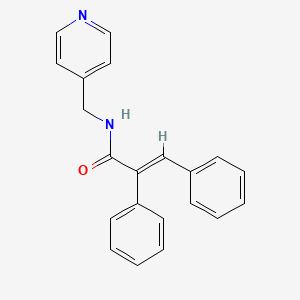
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide, also known as DPPMA, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications. DPPMA is a member of the acrylamide family and has a molecular formula of C22H20N2O.
Mecanismo De Acción
The mechanism of action of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide involves the inhibition of various cellular pathways that are involved in the development and progression of cancer and neurodegenerative diseases. 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the activity of various enzymes such as topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects:
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. Furthermore, 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, which are involved in cellular signaling and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide in lab experiments include its high purity and yield, as well as its potent anti-cancer and neuroprotective properties. However, the limitations of using 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide, including the optimization of its chemical structure to improve its pharmacological properties, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic potential in other diseases such as diabetes and cardiovascular disease.
In conclusion, 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide is a synthetic compound that has shown promising therapeutic potential in the treatment of various diseases such as cancer and neurodegenerative diseases. Its mechanism of action involves the inhibition of various cellular pathways, and it exhibits various biochemical and physiological effects. Despite its limitations, 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide remains a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide involves the condensation of 4-pyridinemethanol and 2,3-diphenylacryloyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide as a white crystalline solid with a high purity and yield.
Aplicaciones Científicas De Investigación
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-2,3-diphenyl-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-21(23-16-18-11-13-22-14-12-18)20(19-9-5-2-6-10-19)15-17-7-3-1-4-8-17/h1-15H,16H2,(H,23,24)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYYDOVIHFVRCW-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,3-diphenyl-N-(pyridin-4-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)


![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)

![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
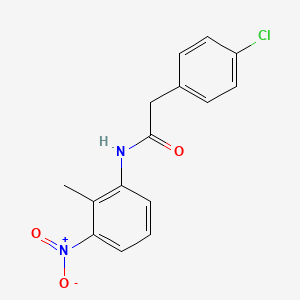
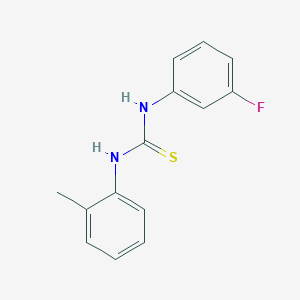
![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
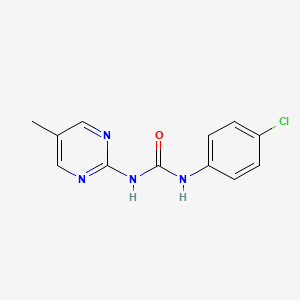
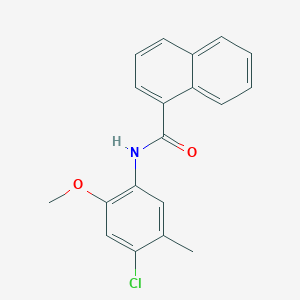
![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

